molecular formula C21H13Br3N2 B11104872 5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole

5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole

Cat. No.: B11104872
M. Wt: 533.1 g/mol
InChI Key: PRPOXEMHPIEYSU-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of 2-bromobenzaldehyde with 4-bromobenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired imidazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Properties

Molecular Formula

C21H13Br3N2

Molecular Weight

533.1 g/mol

IUPAC Name

5-(2-bromophenyl)-2,4-bis(4-bromophenyl)-1H-imidazole

InChI

InChI=1S/C21H13Br3N2/c22-15-9-5-13(6-10-15)19-20(17-3-1-2-4-18(17)24)26-21(25-19)14-7-11-16(23)12-8-14/h1-12H,(H,25,26)

InChI Key

PRPOXEMHPIEYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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